What is N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride used for in research
What is N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride used for in research
Strategic Applications of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of target-specific small molecules relies heavily on versatile, pre-functionalized building blocks. N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 2170123-38-1)[1] has emerged as a critical intermediate for researchers developing kinase inhibitors, anti-inflammatory agents, and Targeted Protein Degradation (TPD) chimeras. By combining the privileged pyrazole-5-carboxamide pharmacophore with a highly reactive, flexible ethylamine handle, this compound enables the rapid exploration of chemical space.
This technical guide details the structural rationale, synthetic methodologies, and advanced applications of this building block in drug discovery workflows.
Section 1: Structural Rationale & Pharmacophore Utility
The architectural design of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide provides two distinct functional domains, each serving a specific pharmacological and synthetic purpose.
The Pyrazole-5-Carboxamide Core (The "Warhead" Scaffold)
The pyrazole nucleus is universally recognized as an emerging "privileged scaffold" in drug discovery[2]. Its inherent metabolic stability and unique tautomeric properties allow it to act simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA).
-
Kinase Hinge Binding: The 5-carboxamide substitution is particularly valuable in oncology. The carboxamide motif provides strict directionality for hydrogen bonding within the ATP-binding pocket of protein kinases. For example, the pyrazole-5-carboxamide core is the foundational hinge-binding motif in highly potent inhibitors like TAK-593 (a sub-nanomolar VEGFR2 inhibitor)[3].
-
Bioisosterism: It frequently serves as a bioisostere for benzamides or phenyl rings, improving the aqueous solubility of lipophilic drug candidates while maintaining target affinity.
The 2-Aminoethyl Linker (The Synthetic Handle)
The inclusion of a 2-aminoethyl chain at the pyrazole nitrogen (or carboxamide, depending on specific regiochemistry) provides a primary amine tether.
-
Solvent Channel Exploration: In kinase inhibitor design, this flexible chain is perfectly suited to project out of the enzymatic active site and into the solvent-exposed channel, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting target binding.
-
PROTAC Anchor: The primary amine is the ideal nucleophile for attaching PEG or alkyl linkers during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Table 1: Physicochemical Properties & Rule-of-Five Compliance
To predict its behavior in library synthesis and biological systems, the core properties of the free base are summarized below:
| Property | Value (Free Base) | Pharmacological Relevance |
| Molecular Weight | 154.17 g/mol | Highly efficient fragment; leaves >300 Da for further elaboration before violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors (HBD) | 4 | Excellent for establishing robust interaction networks within target protein pockets. |
| Hydrogen Bond Acceptors (HBA) | 3 | Facilitates aqueous solubility and kinase hinge interactions. |
| Topological Polar Surface Area | ~85 Ų | Ensures good cell permeability while preventing excessive lipophilicity. |
| Physical State | Hydrochloride Salt | Ensures long-term shelf stability and prevents oxidative degradation of the primary amine[1]. |
Section 2: Synthetic Workflows & Methodologies
Because the building block is supplied as a hydrochloride salt to prevent degradation, causality in synthetic design is critical . Primary amines in their protonated ammonium state ( NH3+ ) are strictly non-nucleophilic. Therefore, any coupling protocol must include a non-nucleophilic organic base to liberate the free amine in situ.
Caption: Divergent synthetic pathways utilizing the 2-aminoethyl primary amine handle.
Protocol: Standardized Amide Coupling for Library Generation
This self-validating protocol utilizes HATU as the coupling reagent. Why HATU? HATU stabilizes the active ester intermediate via a 7-azabenzotriazole ring, which provides an adjacent nitrogen to hydrogen-bond with the incoming primary amine. This drastically accelerates the reaction and minimizes epimerization compared to standard EDC/NHS coupling.
Reagents:
-
Target Carboxylic Acid (1.0 eq)
-
N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes. Rationale: This pre-activation forms the highly reactive O-At active ester.
-
Free Base Liberation: In a separate vial, suspend the N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl in DMF and add the remaining 2.0 eq of DIPEA. Sonicate until fully dissolved. Rationale: DIPEA is sterically hindered, meaning it will neutralize the HCl salt to liberate the primary amine without competing as a nucleophile in the coupling reaction.
-
Coupling: Add the free base solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
-
Purification: Dry over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (typically utilizing a gradient of Dichloromethane to Methanol due to the polarity of the pyrazole).
Section 3: Application in Targeted Protein Degradation (PROTACs)
The advent of PROTACs has shifted drug discovery from occupancy-driven pharmacology to event-driven pharmacology. N-(2-aminoethyl)-1H-pyrazole-5-carboxamide is an exceptional starting material for designing target-specific degraders.
When the pyrazole-carboxamide core successfully binds a target protein (e.g., a disease-causing kinase), the 2-aminoethyl chain can be conjugated to a bifunctional linker. Because it is a primary amine, it reacts seamlessly with NHS-ester functionalized PEG linkers or alkyl halides, which are in turn connected to an E3 ubiquitin ligase recruiting ligand (such as Thalidomide for CRBN or VH032 for VHL).
Caption: Logical assembly of a PROTAC utilizing the pyrazole-5-carboxamide scaffold as the target-binding warhead.
Section 4: Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized derivatives, rigorous analytical validation is required.
-
LC-MS Analysis: The pyrazole-5-carboxamide core ionizes exceptionally well in positive Electrospray Ionization (ESI+). Researchers should look for the [M+H]+ peak. If the primary amine remains unreacted (e.g., failed coupling), a characteristic mass of 155.1 m/z ( [M+H]+ for the free base) will be observed.
-
NMR Spectroscopy: In 1H -NMR (typically in DMSO- d6 ), the pyrazole core exhibits a distinct singlet or pair of doublets (depending on substitution) in the aromatic region (7.5 - 8.5 ppm). The carboxamide protons typically appear as two broad singlets between 7.0 and 7.8 ppm due to restricted rotation around the C-N bond. The successful coupling of the 2-aminoethyl group is confirmed by the downfield shift of the adjacent methylene protons ( CH2−N ) from ~2.8 ppm to ~3.3 ppm.
References
-
Future Medicinal Chemistry (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis / National Institutes of Health (NIH). Available at:[Link][2]
-
Bioorganic & Medicinal Chemistry (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. PubMed / NIH. Available at:[Link][3]
-
Anticancer Agents in Medicinal Chemistry (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed / NIH. Available at: [Link]
Sources
- 1. Amino pyrazole carboxamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
